molecular formula C8H8N2OS B11763958 4-Amino-2-methylbenzo[d]thiazol-5-ol

4-Amino-2-methylbenzo[d]thiazol-5-ol

Katalognummer: B11763958
Molekulargewicht: 180.23 g/mol
InChI-Schlüssel: MRNSXCQOUJKCJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-methylbenzo[d]thiazol-5-ol is a heterocyclic compound that features a benzothiazole ring with an amino group at the 4-position and a methyl group at the 2-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylbenzo[d]thiazol-5-ol typically involves the reaction of 2-methylbenzothiazole with an appropriate amine source. One common method includes the use of 2-methylbenzothiazole and ammonia under specific conditions to introduce the amino group at the 4-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors. The process may include steps such as heating, refluxing, and purification to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-methylbenzo[d]thiazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Amino-2-methylbenzo[d]thiazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Amino-2-methylbenzo[d]thiazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-2-methylbenzo[d]thiazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methyl groups on the benzothiazole ring makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C8H8N2OS

Molekulargewicht

180.23 g/mol

IUPAC-Name

4-amino-2-methyl-1,3-benzothiazol-5-ol

InChI

InChI=1S/C8H8N2OS/c1-4-10-8-6(12-4)3-2-5(11)7(8)9/h2-3,11H,9H2,1H3

InChI-Schlüssel

MRNSXCQOUJKCJR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(S1)C=CC(=C2N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.